molecular formula C21H20N6O6 B11441937 N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11441937
M. Wt: 452.4 g/mol
InChI Key: HZHUDMWLMSIHSM-UHFFFAOYSA-N
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Description

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyano compounds, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar core structures but different substituents.

    Nitroaniline derivatives: Compounds with nitro and amino groups on an aromatic ring.

    Cyanophenyl derivatives: Compounds with cyano groups on an aromatic ring.

Uniqueness

N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20N6O6

Molecular Weight

452.4 g/mol

IUPAC Name

N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30)

InChI Key

HZHUDMWLMSIHSM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O

Origin of Product

United States

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